2-amino-6-(bromomethyl)benzoic Acid

Description

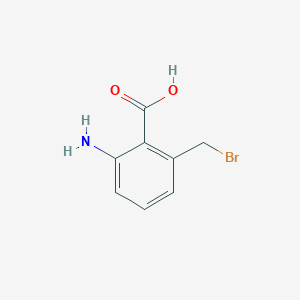

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-4-5-2-1-3-6(10)7(5)8(11)12/h1-3H,4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZOUAGMLGDWHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448869 | |

| Record name | 2-amino-6-(bromomethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632340-58-0 | |

| Record name | 2-amino-6-(bromomethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-amino-6-(bromomethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2-amino-6-(bromomethyl)benzoic acid, a potentially valuable but sparsely documented bifunctional molecule. Given the limited direct literature on this specific compound, this document synthesizes information from closely related analogues to offer a robust predictive overview of its chemical identity, synthesis, and potential applications. This approach is grounded in established principles of organic chemistry and is intended to empower researchers in their synthetic and drug discovery endeavors.

Chemical Identity and Nomenclature

For reference, the identifiers of two closely related and commercially available compounds are provided below:

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-amino-6-bromobenzoic acid | 2-amino-6-bromobenzoic acid | 20776-48-1 | C₇H₆BrNO₂ | 216.03 |

| 2-(bromomethyl)benzoic acid | 2-(bromomethyl)benzoic acid | 7115-89-1 | C₈H₇BrO₂ | 215.04 |

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its constituent functional groups: a carboxylic acid, an aromatic amine, and a benzylic bromide.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white or light brown solid. | Based on the appearance of similar substituted benzoic acids[1]. |

| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | The carboxylic acid and amino groups may provide some aqueous solubility, but the overall aromatic structure suggests better solubility in organic solvents. |

| pKa | The carboxylic acid pKa is expected to be around 3-4, while the anilinic amine pKa will be around 2-3. | The electron-withdrawing carboxylic acid and bromomethyl groups will decrease the basicity of the amino group. |

| Reactivity | The bromomethyl group is a reactive electrophile, susceptible to nucleophilic substitution. The carboxylic acid can undergo esterification and amidation. The amino group can be acylated or diazotized. | This trifunctional nature makes it a versatile synthetic intermediate. |

Synthesis Methodology: A Predictive Approach

A direct, validated synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be designed by adapting established methods for the synthesis of structurally similar compounds. The following proposed synthesis is based on the selective bromination of a methyl group on a substituted benzoic acid backbone, as detailed in patent literature for a related compound[2].

Proposed Synthetic Pathway

A logical precursor for the target molecule is 2-amino-6-methylbenzoic acid. The key transformation is the selective benzylic bromination of the methyl group without affecting the aromatic ring or the amino and carboxylic acid functionalities.

Caption: Retrosynthetic analysis for the target compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 2-bromomethyl-6-methyl-benzoic acid and includes modifications to account for the presence of the amino group[2].

Reaction: Benzylic Bromination of 2-amino-6-methylbenzoic acid

Materials:

-

2-amino-6-methylbenzoic acid

-

N-Bromosuccinimide (NBS)

-

AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylbenzoic acid in CCl₄. The presence of the amino group may require protection prior to bromination to prevent side reactions. A common protecting group for anilines is the acetyl group.

-

Initiation: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide to the solution.

-

Reaction Conditions: Heat the mixture to reflux under an inert atmosphere. The reaction should be monitored by TLC or LC-MS to track the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

-

Deprotection (if necessary): If the amino group was protected, the final step would be the removal of the protecting group under appropriate conditions (e.g., acid or base hydrolysis for an acetyl group).

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Discovery and Development

The trifunctional nature of this compound makes it a versatile scaffold for the synthesis of a variety of complex molecules with potential therapeutic applications.

-

Building Block for Heterocyclic Synthesis: The presence of the ortho-amino and bromomethyl groups makes this compound an excellent precursor for the synthesis of various fused heterocyclic systems, such as quinazolines and benzodiazepines, which are privileged structures in medicinal chemistry.

-

Linker for PROTACs and Other Conjugates: The reactive bromomethyl handle can be used to attach this molecule to a protein of interest or another small molecule, making it a potential linker for Proteolysis Targeting Chimeras (PROTACs) or other targeted drug delivery systems.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it could serve as a valuable fragment in screening campaigns to identify binders for various biological targets.

-

Precursor for Bioactive Molecules: Benzoic acid derivatives are known to possess a wide range of biological activities, including anticancer properties[3]. This compound could serve as a starting material for the synthesis of novel therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from its functional groups and data for similar compounds.

-

Benzylic Bromide: Benzylic bromides are lachrymators and skin irritants. They are also alkylating agents and should be handled with care as they are potentially mutagenic. The SDS for 2-(bromomethyl)benzoic acid indicates it causes severe skin burns and eye damage[4].

-

Aromatic Amine: Aromatic amines can be toxic and may be absorbed through the skin.

-

Carboxylic Acid: While generally less hazardous, carboxylic acids can be irritating to the skin and eyes.

Recommended Handling Precautions:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[5][6].

-

Avoid inhalation of dust and vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention[4][5][6].

Conclusion

This compound represents a promising but under-explored chemical entity with significant potential as a building block in medicinal chemistry and materials science. While direct experimental data is scarce, this guide provides a comprehensive, predictive overview based on sound chemical principles and data from analogous compounds. Researchers are encouraged to use this information as a starting point for their own investigations into the synthesis and applications of this versatile molecule, while adhering to strict safety protocols.

References

-

PubChem. (n.d.). 2-Amino-6-bromobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2003). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

-

Ahmad, S., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-Amino-6-bromobenzoic acid, 97+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 3. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

A Senior Application Scientist's Guide to the Solubility of 2-amino-6-(bromomethyl)benzoic acid in Organic Solvents

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 2-amino-6-(bromomethyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers a practical, step-by-step protocol for empirical determination in various organic solvents.

Introduction: Understanding the Importance of Solubility

This compound is a key building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds used in medicinal chemistry. Its utility is intrinsically linked to its solubility, a critical physicochemical property that dictates reaction conditions, purification strategies, and ultimately, its suitability for various applications, including drug formulation. An understanding of its solubility profile across a range of organic solvents is paramount for efficient process development and successful experimental outcomes.

This guide will first explore the molecular characteristics of this compound that influence its solubility. Subsequently, it will provide a robust experimental workflow for researchers to determine its solubility in their specific solvent systems of interest.

Physicochemical Properties and Theoretical Solubility Considerations

The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following functional groups and structural features are key determinants of its solubility behavior:

-

Amino Group (-NH2): A basic functional group capable of acting as a hydrogen bond donor. Its presence suggests potential solubility in protic solvents.

-

Carboxylic Acid Group (-COOH): An acidic functional group that can act as both a hydrogen bond donor and acceptor. This group contributes to solubility in polar solvents.

-

Bromomethyl Group (-CH2Br): A hydrophobic and reactive group. While the bromine atom can participate in halogen bonding, the overall contribution of this group is towards reduced polarity.

-

Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that generally favors solubility in nonpolar organic solvents.

-

Zwitterionic Character: The presence of both an acidic carboxylic acid and a basic amino group on the same molecule means that this compound can exist as a zwitterion (an internal salt) under certain pH conditions. This zwitterionic form can enhance solubility in highly polar solvents.

Based on these features, a qualitative prediction of solubility can be made:

-

High Polarity Solvents (e.g., DMSO, DMF): The polar nature of the amino and carboxylic acid groups, coupled with the potential for zwitterion formation, suggests that this compound is likely to exhibit good solubility in these solvents.

-

Protic Solvents (e.g., Methanol, Ethanol): The ability to form hydrogen bonds with the amino and carboxylic acid groups should lead to moderate to good solubility in these solvents.

-

Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): Moderate solubility is expected, driven by dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the polar functional groups, the compound is expected to have low solubility in nonpolar solvents.

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source |

| Molecular Formula | C8H7BrNO2 | [1] |

| Molecular Weight | 230.05 g/mol | [1] |

| XLogP3 | 1.8 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published solubility data for this compound, an empirical approach is necessary. The following protocol provides a reliable method for determining the solubility of the compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, compatible with the chosen solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Step-by-Step Methodology

-

Preparation of the Sample:

-

Accurately weigh an excess amount of this compound into a vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Add a precise volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution is fully saturated.

-

-

Phase Separation:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Carefully withdraw the supernatant using a syringe and pass it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to prevent artificially high solubility readings.

-

-

Analysis:

-

Prepare a series of accurate dilutions of the filtered saturated solution using the same solvent.

-

Analyze the diluted samples using a validated HPLC method. The method should be capable of accurately quantifying the concentration of this compound.

-

Construct a standard curve using known concentrations of the compound.

-

Determine the concentration of the saturated solution by comparing the HPLC response of the diluted samples to the standard curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

It is recommended to perform the experiment in triplicate to ensure the reliability of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison across different solvents.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Very Soluble |

| Methanol | 32.7 | 50 - 100 | Freely Soluble |

| Ethanol | 24.6 | 20 - 50 | Soluble |

| Acetone | 20.7 | 10 - 20 | Sparingly Soluble |

| Ethyl Acetate | 6.0 | 1 - 10 | Slightly Soluble |

| Dichloromethane | 8.9 | < 1 | Very Slightly Soluble |

| Toluene | 2.4 | < 0.1 | Practically Insoluble |

| Hexane | 1.9 | < 0.1 | Practically Insoluble |

Note: The solubility values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the theoretical principles discussed in Section 2. For instance, a high solubility in DMSO and DMF would be consistent with the polar nature of the molecule. Conversely, low solubility in hexane and toluene would be expected due to the "like dissolves like" principle.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining theoretical insights into its molecular structure with a robust experimental protocol, researchers can confidently assess its solubility profile. This knowledge is critical for optimizing reaction conditions, developing effective purification methods, and advancing the use of this versatile compound in pharmaceutical research and development.

References

- Dey, B. P., & Lahiri, S. C. (1985). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 24A, 778-781.

- Needham, T. E., Jr. (1971).

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Bergström, C. A. (2011). What is the solubility of my compound? Assessing solubility for pharmaceutical research and development compounds. Expert opinion on drug discovery, 6(7), 735–749.

-

PubChem. (n.d.). 2-Amino-6-bromobenzoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). 4-Amino-3-bromobenzoic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 23, 2026, from [Link]

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [A specific PubChem CID for this exact compound was not found in the provided search results, so a general reference to PubChem is made. The properties listed are for the closely related 2-amino-6-bromobenzoic acid, CID 10560649].

Sources

Methodological & Application

Experimental protocol for the cyclization of "2-amino-6-(bromomethyl)benzoic acid"

Application Note & Protocol

Topic: Experimental Protocol for the Intramolecular Cyclization of 2-amino-6-(bromomethyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Cyclization of a Multifunctional Scaffolding

This compound is a bespoke chemical entity characterized by a trifecta of reactive functional groups: a nucleophilic amine, a carboxylic acid, and an electrophilic bromomethyl group. This unique arrangement on an aromatic scaffold presents a compelling opportunity for intramolecular cyclization, paving the way for the synthesis of diverse heterocyclic systems. The strategic positioning of these groups allows for multiple cyclization pathways, potentially leading to the formation of lactams, lactones, or more complex fused heterocyclic structures such as benzoxazinones. The specific outcome of the cyclization is highly dependent on the reaction conditions, particularly the choice of base and solvent, which can selectively promote the nucleophilicity of either the amino or the carboxylate group.

This application note provides a comprehensive experimental protocol for the intramolecular cyclization of this compound. We will delve into a detailed, step-by-step methodology, elucidate the mechanistic rationale behind the chosen conditions, and discuss the potential cyclization products. Furthermore, we will outline the analytical techniques essential for reaction monitoring and product characterization, ensuring a robust and reproducible synthetic procedure.

Mechanistic Considerations: A Tale of Competing Pathways

The intramolecular cyclization of this compound can proceed through several competing pathways, primarily dictated by the relative nucleophilicity of the amino and carboxylate groups.

-

Path A: Lactam Formation. Under neutral or slightly basic conditions, the amino group can act as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a seven-membered lactam, a valuable scaffold in medicinal chemistry.

-

Path B: Lactone Formation. In the presence of a base, the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate can then act as a nucleophile, attacking the bromomethyl group to yield a seven-membered lactone. This pathway is analogous to the cyclization of similar 2-(bromomethyl)benzoic acid derivatives[1][2].

-

Path C: Benzoxazinone Formation. A more complex pathway could lead to the formation of a six-membered 1,4-dihydro-2H-3,1-benzoxazin-2-one. This would likely involve a concerted or stepwise mechanism where the amino group participates in the formation of a transient intermediate that facilitates the ring closure. The synthesis of benzoxazinones often starts from anthranilic acid derivatives, highlighting the potential for this type of cyclization[3][4][5].

The choice of a weak inorganic base, such as sodium bicarbonate, is intended to favor the deprotonation of the more acidic carboxylic acid, thereby promoting the lactone formation pathway. However, the potential for competing lactam formation should not be disregarded.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to favor the formation of the lactone product through the use of a mild inorganic base.

Materials and Reagents

| Reagent | Grade | Supplier |

| This compound | ≥95% Purity | Commercial Source |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Commercial Source |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial Source |

| Deionized Water (H₂O) | High Purity | Laboratory Supply |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial Source |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.35 mmol).

-

Add 40 mL of anhydrous dichloromethane (DCM) to dissolve the starting material. Stir the solution at room temperature until all the solid has dissolved.

-

-

Addition of Base:

-

In a separate beaker, prepare a solution of sodium bicarbonate (0.37 g, 4.40 mmol, 1.01 eq) in 20 mL of deionized water.

-

Add the aqueous sodium bicarbonate solution to the stirred solution of this compound in DCM. The reaction mixture will be biphasic.

-

-

Reaction Monitoring:

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

TLC System: Ethyl acetate/Hexane (1:1) with 1% acetic acid.

-

Visualization: UV light (254 nm) and potassium permanganate stain.

-

-

The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot on the TLC plate indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine all organic layers and wash with brine (1 x 30 mL).

-

Dry the combined organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.

-

Characterization of the Product(s)

Due to the potential for multiple products, thorough characterization is crucial.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy will be essential to elucidate the structure of the cyclized product. The chemical shifts and coupling constants will help differentiate between the lactam, lactone, and other possible isomers.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can help identify key functional groups. For instance, a lactam carbonyl stretch typically appears in the range of 1650-1690 cm⁻¹, while a lactone carbonyl stretch is usually found at a higher frequency, around 1730-1770 cm⁻¹[1].

-

Visualizing the Workflow

Caption: Experimental workflow for the cyclization of this compound.

Troubleshooting and Further Considerations

-

Low Yield or No Reaction: If the reaction does not proceed, a stronger base such as potassium carbonate or an organic base like triethylamine could be employed. However, this may alter the product distribution. Gentle heating (e.g., 40 °C) might also be necessary to drive the reaction to completion.

-

Mixture of Products: If a mixture of lactam and lactone is obtained, their separation might be challenging. Careful optimization of the column chromatography conditions (e.g., solvent system, gradient) will be required. Alternatively, reaction conditions could be screened to favor the formation of one product. For instance, protecting the amino group prior to cyclization would exclusively yield the lactone.

-

Alternative Cyclization Pathways: The synthesis of quinazolinones and other related heterocycles often requires different reagents and conditions, such as the use of orthoesters or coupling agents[6][7][8]. Exploring these alternative synthetic routes could be a subject for further investigation.

Conclusion

The intramolecular cyclization of this compound offers a versatile entry point to a range of heterocyclic structures. The provided protocol, utilizing mild basic conditions, is designed to be a reliable starting point for researchers exploring the synthesis of novel lactone and lactam scaffolds. Careful execution of the experimental procedure and thorough analytical characterization are paramount to achieving reproducible results and unambiguously identifying the resulting cyclized products. This foundational protocol opens the door for further optimization and exploration of the rich chemistry this multifunctional molecule has to offer.

References

- Process for the preparation of 2-bromomethyl-6-methyl-benzoic acid and derivatives thereof.

-

Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH). [Link]

-

Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. [Link]

-

Cyclization of 2‐(bromomethyl)benzoic acid 5. ResearchGate. [Link]

-

H3PW12O40-catalyzed cyclization of o-aminobenzamides with ortho esters for quinazolinones synthesis. ResearchGate. [Link]

-

Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

-

Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]

-

Convenient Synthesis of 1,4-Dihydro-2H-3,1-benzoxazin-2-ones by Iodocyclization of t-Butyl 2-Vinylphenylcarbamate. ResearchGate. [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

Sources

- 1. US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinone synthesis [organic-chemistry.org]

Application and Protocol Guide for N-Alkylation Reactions Utilizing 2-amino-6-(bromomethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the reaction conditions and protocols for the N-alkylation of amines using 2-amino-6-(bromomethyl)benzoic acid. This guide is designed to provide both theoretical understanding and practical, actionable protocols for chemists in research and development.

Introduction: The Significance of N-Alkylated Anthranilic Acid Scaffolds

N-substituted anthranilic acid derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. Their utility stems from their ability to act as versatile intermediates in the synthesis of a wide range of heterocyclic compounds, including quinazolinones, acridones, and benzodiazepines. The specific substitution pattern of this compound offers a unique trifunctional handle for molecular elaboration, making it a valuable building block in the construction of complex molecular architectures for drug discovery.

The N-alkylation of amines with this compound is a key transformation for introducing molecular diversity. However, the presence of three distinct functional groups—a primary arylamine, a carboxylic acid, and a benzylic bromide—necessitates careful control of reaction conditions to achieve selective N-alkylation and avoid unwanted side reactions. This guide will delineate the critical parameters for successful and selective N-alkylation.

Reaction Mechanism and Key Considerations

The N-alkylation of an amine with this compound proceeds via a nucleophilic substitution (S_N2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic benzylic carbon, displacing the bromide leaving group.

Core Reaction:

Several factors must be carefully considered to ensure the success of this reaction:

-

Role of the Base: A base is essential to neutralize the hydrobromic acid (HBr) generated during the reaction. The choice of base is critical to prevent unwanted side reactions. A non-nucleophilic, moderately strong base is often preferred. Strong bases can deprotonate the carboxylic acid, which may or may not be desirable depending on the subsequent steps. Hindered organic bases like diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices. Inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can also be employed, particularly in polar aprotic solvents.

-

Solvent Selection: The choice of solvent influences the reaction rate and the solubility of the reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are generally effective for S_N2 reactions. The selection may also depend on the downstream processing and purification strategy.

-

Potential Side Reactions: The multifunctional nature of this compound presents the possibility of several side reactions:

-

Over-alkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.[1][2] This can often be mitigated by using an excess of the primary amine.

-

Intramolecular Cyclization (Lactamization): The amino group can react with the carboxylic acid to form a lactam. This is less likely under the conditions for N-alkylation but can be a consideration, especially at elevated temperatures.

-

Self-Condensation: One molecule of this compound can react with another, leading to oligomerization. This is typically minimized by controlling the stoichiometry and addition rate of the reactants.

-

Reaction with the Arylamine: While the aliphatic amine is generally a stronger nucleophile, the arylamine can also undergo alkylation, though this is less favorable.

-

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization for specific substrates.

Protocol 1: General N-Alkylation with an Aliphatic Primary Amine

This protocol is designed for the mono-N-alkylation of a primary aliphatic amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Aliphatic primary amine (1.2 - 2.0 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 - 2.5 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the aliphatic primary amine (1.2-2.0 eq) and DIPEA (1.5-2.5 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

Causality Behind Experimental Choices:

-

Excess Amine and Base: Using an excess of the primary amine helps to drive the reaction to completion and minimize over-alkylation. The excess base ensures that the HBr byproduct is fully neutralized, preventing the protonation of the amine nucleophile.

-

Dropwise Addition at 0 °C: This helps to control the initial exotherm of the reaction and can minimize the formation of side products.

-

Aqueous Workup: The NaHCO₃ wash removes any remaining acidic components and the unreacted starting benzoic acid.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the N-alkylation of a primary amine.

Data Summary: Key Reaction Parameters

The following table summarizes the key reaction parameters and their expected influence on the outcome of the N-alkylation reaction.

| Parameter | Common Choices | Expected Impact on Yield and Purity | Rationale and Considerations |

| Base | K₂CO₃, Cs₂CO₃, DIPEA, TEA | High Yield: Stronger, non-nucleophilic bases. High Purity: Hindered bases can reduce over-alkylation. | A base is required to scavenge the HBr produced. The choice of base can influence the reaction rate and selectivity. Inorganic bases are often used in polar aprotic solvents. |

| Solvent | DMF, MeCN, THF, Dioxane | High Yield: Polar aprotic solvents generally favor S_N2 reactions. | The solvent should be chosen to ensure the solubility of all reactants and reagents. |

| Temperature | 0 °C to 80 °C | Higher Temp: Increased reaction rate, but may also increase side products. Lower Temp: Slower reaction, but can improve selectivity. | Room temperature is a good starting point. Gentle heating may be required for less reactive amines. |

| Stoichiometry | 1.2 - 2.0 eq of amine | Excess Amine: Favors mono-alkylation and minimizes the formation of the di-alkylated product. | The stoichiometry should be optimized for each specific amine. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive alkylating agent- Insufficiently nucleophilic amine- Protonated amine | - Confirm the structure and purity of the starting materials.- Increase the reaction temperature.- Use a stronger or more soluble base. |

| Over-alkylation | - The secondary amine product is more reactive than the starting primary amine. | - Use a larger excess of the primary amine.- Lower the reaction temperature.- Consider a less hindered base. |

| Formation of Side Products | - Intramolecular cyclization- Self-condensation | - Maintain a lower reaction temperature.- Use a more dilute reaction mixture.- Control the rate of addition of the alkylating agent. |

| Difficult Purification | - Similar polarity of starting material and product- Presence of multiple products | - Optimize the reaction to improve conversion and selectivity.- Explore different chromatographic conditions (e.g., different solvent systems, reverse-phase chromatography). |

Conclusion

The N-alkylation of amines with this compound is a valuable transformation for the synthesis of novel chemical entities for drug discovery. By carefully selecting the base, solvent, and reaction temperature, and by controlling the stoichiometry of the reactants, high yields of the desired N-alkylated products can be achieved while minimizing the formation of unwanted side products. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors.

References

- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing)

- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str

- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom

- US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof - Google P

- Aqueous-Mediated N-Alkylation of Amines - ResearchG

- Application Notes and Protocols: N-Alkylation and N-Acyl

- Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl)

- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex

- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - NIH

- amines as nucleophiles - Chemguide

- N-Dealkyl

- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv

- Amines as Nucleophiles - Chemistry LibreTexts

- Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)

- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Gener

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-amino-6-(bromomethyl)benzoic acid

Introduction: The Significance of 2-amino-6-(bromomethyl)benzoic acid

Welcome to the technical support guide for the synthesis of this compound. This compound is a valuable building block in pharmaceutical research and drug development, serving as a key intermediate for a variety of complex molecular targets. Its synthesis, typically achieved through the radical bromination of 2-amino-6-methylbenzoic acid, is a critical yet often challenging reaction.

The primary transformation involves the selective bromination of the benzylic methyl group. This reaction is highly sensitive to reaction conditions, and achieving high yields of the desired mono-brominated product while minimizing side reactions requires careful control over several parameters. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing this synthesis, grounded in established chemical principles and practical, field-proven insights.

Core Synthesis Protocol: Benzylic Bromination of 2-amino-6-methylbenzoic acid

The most common and effective method for synthesizing this compound is through a free-radical chain reaction using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1]

Reaction Scheme:

Starting Material: 2-amino-6-methylbenzoic acid Reagents: N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) Solvent: Carbon tetrachloride (CCl₄) or other non-polar aprotic solvent Product: this compound

Step-by-Step Experimental Protocol:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-methylbenzoic acid (1.0 equivalent).

-

Add the solvent of choice, typically carbon tetrachloride (CCl₄), to create a stirrable suspension.

-

Add N-Bromosuccinimide (NBS) (1.05-1.1 equivalents). It is crucial to use freshly recrystallized NBS to minimize side reactions.[2]

-

Finally, add the radical initiator, AIBN (0.02-0.1 equivalents).

-

-

Reaction Execution:

-

With gentle stirring, heat the reaction mixture to reflux. The initiation of the reaction is often indicated by a change in color and an increase in the reflux rate.

-

Maintain the reflux for the duration of the reaction, typically 1-4 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy, by periodically taking small aliquots from the reaction mixture.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as determined by the consumption of the starting material), cool the reaction mixture to room temperature.

-

The succinimide byproduct, which is insoluble in CCl₄, will precipitate out. Filter the reaction mixture to remove the succinimide.

-

Wash the filtrate with water to remove any remaining succinimide and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the pure product.

-

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Q1: My reaction is not initiating, or the conversion to the product is very low. What could be the problem?

A1: A stalled or sluggish reaction is a frequent issue in radical brominations. The root cause often lies with the radical initiator or the presence of inhibitors.

-

Cause & Explanation: The free-radical chain reaction relies on the generation of bromine radicals.[3][4] If the initiator is old or decomposed, it will not generate radicals effectively upon heating. Additionally, oxygen from the air can act as a radical scavenger, quenching the chain reaction.

-

Troubleshooting Steps:

-

Verify Initiator Quality: Use a fresh batch of AIBN or benzoyl peroxide. If the initiator is old, its effectiveness may be compromised.

-

Degas the Solvent: Before adding the reagents, bubble nitrogen or argon gas through the solvent for 15-20 minutes to remove dissolved oxygen.

-

Ensure Anhydrous Conditions: Water can interfere with the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.

-

Increase Initiator Concentration: A slight increase in the amount of AIBN (up to 0.1 equivalents) can sometimes be necessary to kickstart the reaction.

-

Q2: I am observing the formation of a significant amount of a di-brominated side product. How can I improve the selectivity for mono-bromination?

A2: The formation of 2-amino-6-(dibromomethyl)benzoic acid is a common side reaction when the concentration of the brominating agent is too high.[5]

-

Cause & Explanation: The desired mono-brominated product can undergo a second bromination reaction if it remains in the presence of a high concentration of NBS and radical initiator.

-

Troubleshooting Steps:

-

Control Stoichiometry: Use no more than a slight excess of NBS (1.05 equivalents).[5] A large excess will drive the reaction towards di-bromination.

-

Slow Addition of NBS: Instead of adding all the NBS at the beginning, add it portion-wise over the course of the reaction.[5] This maintains a low, steady concentration of the brominating agent, favoring mono-bromination.

-

Monitor Reaction Progress: Carefully monitor the reaction using TLC. Once the starting material is consumed, quench the reaction immediately to prevent over-bromination.

-

Q3: My NMR spectrum shows impurities that I cannot identify, and the yield is low after purification. What are the likely side products and how can I avoid them?

A3: Besides di-bromination, other side reactions can occur, leading to a complex mixture of products.

-

Cause & Explanation: The amino group in the starting material is a powerful activating group, making the aromatic ring susceptible to electrophilic bromination.[1] This can lead to the formation of ring-brominated isomers. Additionally, the product itself can be unstable under certain conditions.

-

Troubleshooting Steps:

-

Use a Non-Polar Solvent: Solvents like CCl₄ or cyclohexane are ideal for radical brominations as they disfavor ionic side reactions like electrophilic aromatic substitution.

-

Avoid High Temperatures for Extended Periods: Prolonged heating can lead to decomposition of the product. Monitor the reaction and work it up as soon as it is complete.

-

Mild Work-up Conditions: The product can be sensitive to harsh work-up procedures. Use a mild aqueous wash (e.g., with a dilute solution of sodium bicarbonate) to neutralize any acidic byproducts.

-

Frequently Asked Questions (FAQs)

Q: Can I use a different solvent instead of carbon tetrachloride?

A: Yes, while CCl₄ is a classic solvent for these reactions, its toxicity and environmental concerns have led to the use of alternatives. Other non-polar aprotic solvents like cyclohexane, benzene, or chlorobenzene can be used.[6] However, the reaction conditions may need to be re-optimized for the chosen solvent.

Q: Is it necessary to use a light source for this reaction?

A: While some radical brominations are initiated photochemically, the use of a chemical initiator like AIBN or benzoyl peroxide typically provides sufficient radical generation upon thermal decomposition, making a light source unnecessary.[1][2]

Q: My purified product is unstable and decomposes upon storage. How can I improve its stability?

A: this compound can be susceptible to decomposition, especially in the presence of light and moisture. It is best to store the purified product in a cool, dark, and dry environment, preferably under an inert atmosphere (nitrogen or argon). For long-term storage, consider converting it to a more stable derivative if the subsequent synthetic steps allow.

Process Optimization & Data Summary

To achieve the highest possible yield and purity, a systematic optimization of the reaction parameters is recommended. The following table summarizes key parameters and their impact on the reaction outcome.

| Parameter | Recommended Range | Rationale & Impact on Yield |

| NBS Stoichiometry | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion of the starting material. A larger excess can lead to di-bromination. |

| Initiator (AIBN) | 0.02 - 0.1 equivalents | Catalytic amounts are sufficient. Higher concentrations do not significantly improve yield and can lead to more side products. |

| Solvent | Carbon Tetrachloride, Cyclohexane | Non-polar aprotic solvents favor the radical pathway and suppress ionic side reactions. |

| Temperature | Reflux | Provides the necessary thermal energy to decompose the initiator and propagate the radical chain reaction. |

| Reaction Time | 1 - 4 hours | Should be determined by monitoring the reaction. Prolonged reaction times can lead to side product formation. |

Visualizing the Process and Logic

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound.

Caption: A decision tree for troubleshooting common synthesis issues.

References

-

Reagent Friday: NBS (N-Bromo Succinimide) . (2011). Master Organic Chemistry. [Link]

-

N-Bromosuccinimide (NBS) . Organic Chemistry Portal. [Link]

-

Benzylic Bromination of Aromatic Compounds . (2023). Chemistry LibreTexts. [Link]

-

Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry . (2020). Chad's Prep. [Link]

-

Bromination . Common Organic Chemistry. [Link]

-

N-Bromosuccinimide . Wikipedia. [Link]

-

Bromination Help . (2024). Reddit. [Link]

-

NBS: Radical Bromination . (2021). Chemistry university. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation . (2018). Master Organic Chemistry. [Link]

- 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof. (2003).

-

Radical Bromination of Alkenes Part II: Allylic Bromination with NBS . (2023). Chemistry LibreTexts. [Link]

-

Benzylic Bromination . Chemistry Steps. [Link]

-

N- BromoSuccinimide (NBS) in organic chemistry/ Free radical substitution mechanism . (2020). YouTube. [Link]

-

2,4,6-tribromobenzoic acid . Organic Syntheses Procedure. [Link]

- Method for producing 3-bromomethylbenzoic acids. (2004).

-

Allylic Photobromination using N-bromosuccinimide . (2013). YouTube. [Link]

-

Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution . University of Manitoba. [Link]

Sources

- 1. Bromination - Common Conditions [commonorganicchemistry.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

Troubleshooting low yield in cyclization reactions with "2-amino-6-(bromomethyl)benzoic acid"

Technical Support Center: Cyclization Reactions with 2-Amino-6-(bromomethyl)benzoic Acid

Welcome to the technical support center for troubleshooting cyclization reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile bifunctional reagent. My aim is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize your synthetic strategies.

The intramolecular cyclization of this compound is a powerful method for synthesizing fused heterocyclic scaffolds, particularly derivatives of dihydroisoindolo[2,1-a]quinazolin-5-one. The reaction typically proceeds via an intramolecular SN2 mechanism, where the nucleophilic amino group attacks the electrophilic benzylic bromide. However, the presence of three distinct functional groups—a primary amine, a carboxylic acid, and a benzylic bromide—creates a competitive environment where side reactions and suboptimal conditions can significantly depress the yield of the desired product.

This guide addresses the most frequent issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Low Cyclization Yield

Question 1: My reaction shows very low conversion, and I primarily recover the starting material. What are the likely causes and how can I fix it?

This is the most common issue and typically points to problems with reaction kinetics or reagent activation. Let's break down the possibilities.

Potential Cause 1: Inappropriate Base Selection or Stoichiometry

-

Expertise & Experience: The choice of base is critical. Its function is to deprotonate a functional group, rendering it nucleophilic for the intramolecular attack. In our system, both the carboxylic acid (pKa ~3.7) and the anilinic ammonium ion (pKa ~2.1) are acidic. A base must be strong enough to deprotonate the primary amine, making it a potent nucleophile. A weak base like sodium bicarbonate will preferentially deprotonate the more acidic carboxylic acid, forming a carboxylate that is a much weaker nucleophile than the free amine. While the free amine is the primary desired nucleophile for the key C-N bond formation, using an excessively strong base like NaH can lead to deprotonation of both the amine and the carboxylic acid, potentially leading to side reactions.

-

Trustworthiness (Self-Validating Protocol): A systematic base screening is the most effective approach. Start with moderately strong inorganic bases and adjust as needed.

Table 1: Base Selection for Cyclization

| Base | Equivalents | Common Solvent(s) | Rationale & Expert Tip |

| K₂CO₃ | 2.0 - 3.0 | DMF, Acetonitrile | Starting Point. A moderately strong base, often sufficient to deprotonate the amine for cyclization. Use anhydrous conditions. |

| Cs₂CO₃ | 2.0 - 3.0 | DMF, Acetonitrile | Increased Reactivity. Cesium carbonate is more soluble and the cesium effect can accelerate SN2 reactions. A good second choice if K₂CO₃ is slow. |

| DIPEA | 2.0 - 3.0 | Dichloromethane, THF | Organic Base Option. A non-nucleophilic organic base. Useful if your molecule is sensitive to inorganic bases, but generally less effective for this specific transformation. |

| NaH | 1.1 - 2.2 | THF, Dioxane | For Advanced Troubleshooting. A very strong, non-nucleophilic base. Use with caution as it can promote elimination or other side reactions if not handled correctly. Ensures full deprotonation. |

Solution:

-

Ensure your starting material is pure and dry.

-

Begin with anhydrous K₂CO₃ (2.5 eq.) in anhydrous DMF.

-

Monitor the reaction by TLC or LC-MS. If conversion is slow after several hours at room temperature, gradually increase the temperature to 50-60 °C.

-

If the reaction remains sluggish, switch to Cs₂CO₃, which often provides superior results in intramolecular alkylations.[1][2]

Potential Cause 2: Poor Solubility or Ineffective Solvent

-

Expertise & Experience: The intramolecular nature of this reaction requires the molecule to adopt a specific conformation for the nucleophile and electrophile to interact. The solvent must not only dissolve the starting material and reagents but also facilitate this pre-reaction conformation.

-

Trustworthiness (Self-Validating Protocol): Polar aprotic solvents are standard for SN2 reactions as they solvate the cation of the base without strongly hydrogen-bonding to the nucleophile, leaving it "bare" and more reactive.

Solution:

-

Dimethylformamide (DMF) and Acetonitrile (MeCN) are excellent first choices. They provide good solubility for the starting material and the common inorganic bases.

-

Dimethyl sulfoxide (DMSO) can be used if solubility is a major issue, but be aware that it can be difficult to remove during workup and may require higher reaction temperatures.

-

Avoid protic solvents (e.g., ethanol, methanol) as they will solvate and deactivate the amine nucleophile through hydrogen bonding.[3]

Question 2: My reaction is messy, producing multiple spots on a TLC plate, including a high molecular weight smear at the baseline. What's happening?

This pattern strongly suggests that intermolecular side reactions are outcompeting your desired intramolecular cyclization.

Potential Cause: Intermolecular Polymerization

-

Expertise & Experience: At high concentrations, a deprotonated amine on one molecule can attack the benzylic bromide of a different molecule. This leads to the formation of dimers, trimers, and eventually, polymers, which often appear as a smear or baseline material on a TLC plate.

-

Authoritative Grounding: The principle of high dilution is a cornerstone of macrocyclization and is equally applicable here to favor the formation of a seven-membered ring over intermolecular reactions. By significantly increasing the solvent volume, the probability of two different reactant molecules colliding is minimized, while the probability of an intramolecular reaction remains unchanged.

Solution: Employ High-Dilution Conditions

-

Reduce Concentration: Run the reaction at a significantly lower concentration, typically in the range of 0.001 M to 0.01 M.

-

Slow Addition: Instead of adding all the starting material at once, use a syringe pump to slowly add a solution of this compound to a heated solution of the base in your chosen solvent over several hours. This keeps the instantaneous concentration of the reactant extremely low, further promoting the intramolecular pathway.

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing low-yield issues.

Caption: A logical workflow for troubleshooting low-yield cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: How stable is the this compound starting material? This compound is generally stable under normal conditions when stored in a cool, dry, and dark place.[4] However, as a benzylic bromide, it is susceptible to nucleophilic substitution and as an aniline, it can be sensitive to oxidation over time. For best results, use material that is fresh or has been stored properly under an inert atmosphere. Purity should be confirmed by NMR or melting point before use.[5]

Q2: Could the carboxylic acid group interfere by forming an ester? While esterification is a possibility, the intramolecular N-alkylation to form the seven-membered ring is generally kinetically favored over intermolecular esterification, especially under high-dilution conditions. The primary amine is also a significantly stronger nucleophile than a carboxylate anion. If O-alkylation (forming a lactone) were to be a concern, it would typically require activation of the carboxylic acid (e.g., with a carbodiimide), which is not present under these basic conditions.

Q3: My target molecule is a quinazolinone. Is this the right precursor? this compound is a precursor for a seven-membered lactam fused to the aromatic ring. Standard quinazolinone synthesis often involves the reaction of anthranilic acid (or its derivatives) with a one-carbon source like formamide or orthoesters.[6][7] This precursor is designed for a different, but related, heterocyclic core. Ensure this starting material is appropriate for your desired target structure.

Q4: Are there any specific safety precautions for this reaction? Benzylic bromides are lachrymators and skin irritants. Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8] Solvents like DMF and DMSO have their own specific handling requirements; consult the Safety Data Sheet (SDS) for all reagents before beginning your experiment.[4]

Experimental Protocol: Optimized Intramolecular Cyclization

This protocol is designed as a robust starting point, incorporating best practices to maximize the yield of the desired cyclized product.

1. Reagent and Glassware Preparation:

-

Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

-

Use anhydrous grade DMF (or distill from CaH₂).

-

Use anhydrous potassium carbonate (K₂CO₃), dried in an oven at 150 °C under vacuum for 4 hours.

-

Ensure the this compound is dry and of high purity.

2. Reaction Setup (High Dilution):

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum, add anhydrous K₂CO₃ (691 mg, 5.0 mmol, 2.5 eq.).

-

Add 150 mL of anhydrous DMF via cannula. Stir the suspension.

-

In a separate 50 mL flask, dissolve this compound (460 mg, 2.0 mmol, 1.0 eq.) in 50 mL of anhydrous DMF.

-

Draw this solution into a 50 mL syringe and place it on a syringe pump.

3. Reaction Execution:

-

Heat the stirred K₂CO₃ suspension in the reaction flask to 60 °C.

-

Using the syringe pump, add the solution of this compound to the reaction flask over a period of 4 hours. This maintains a concentration of ~0.01 M.

-

After the addition is complete, allow the reaction to stir at 60 °C for an additional 2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

4. Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the inorganic salts, washing the pad with a small amount of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and add 200 mL of water and 100 mL of ethyl acetate.

-

Separate the layers. Extract the aqueous layer two more times with 75 mL of ethyl acetate.

-

Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

References

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. MDPI. Available at: [Link]

-

Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central. Available at: [Link]

-

2-Amino-6-bromobenzoic acid | C7H6BrNO2 | CID 10560649. PubChem. Available at: [Link]

- US5783577A - Synthesis of quinazolinone libraries and derivatives thereof. Google Patents.

-

Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Taylor & Francis Online. Available at: [Link]

-

Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. Available at: [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available at: [Link]

-

Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. PubMed Central. Available at: [Link]

-

Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. ResearchGate. Available at: [Link]

-

Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]

-

Intramolecular Cyclization of 1-Benzyl-2-(nitromethylene)pyrrolidines in Triflic Acid. ResearchGate. Available at: [Link]

-

An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. Available at: [Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. PubMed Central. Available at: [Link]

-

Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link]

-

Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–Nitromethane Systems. ACS Publications. Available at: [Link]

-

Recent advances in the synthesis of 2,3-fused quinazolinones. RSC Publishing. Available at: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-6-bromobenzoic acid | C7H6BrNO2 | CID 10560649 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 2-amino-6-(bromomethyl)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the removal of impurities from 2-amino-6-(bromomethyl)benzoic acid. It offers troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific experimental challenges.

Understanding the Impurity Profile

The purity of this compound is critical for its successful use in subsequent synthetic steps. The compound is typically synthesized via radical bromination of 2-amino-6-methylbenzoic acid. The nature of this reaction can lead to several process-related impurities.

Commonly Encountered Impurities:

| Impurity | Source | Potential Impact on Subsequent Reactions |

| 2-amino-6-methylbenzoic acid | Unreacted starting material | Can compete in subsequent reactions, leading to byproduct formation and reduced yield of the desired product. |

| 2-amino-6-(dibromomethyl)benzoic acid | Over-bromination | May lead to undesired downstream products and complicate purification of the final compound. |

| Ring-brominated isomers | Non-selective bromination | These isomers can be difficult to separate and may lead to the formation of regioisomeric byproducts. |

| Succinimide | Byproduct from N-bromosuccinimide (NBS) | Generally water-soluble and can often be removed during aqueous workup, but residual amounts can interfere with crystallization.[1] |

| Degradation Products | Hydrolysis of the benzylic bromide | The benzylic bromide moiety can be susceptible to hydrolysis, especially in the presence of moisture or nucleophiles, forming 2-amino-6-(hydroxymethyl)benzoic acid. |

Purification Strategies: FAQs and Troubleshooting

Frequently Asked Questions (FAQs)

Q1: How do I choose the most appropriate purification method for my sample of this compound?

The choice of purification method depends on the scale of your experiment and the nature of the impurities.

-

Recrystallization is the preferred method for removing small amounts of impurities from a large amount of product, especially if the impurities have significantly different solubility profiles. It is a cost-effective and scalable technique.[2]

-

Column Chromatography is ideal for separating mixtures with multiple components or when impurities have similar solubilities to the product.[3] It offers high resolution but is less scalable than recrystallization.

-

Acid-Base Extraction can be a useful initial step to separate the acidic product from neutral impurities before proceeding with recrystallization or chromatography.

The following flowchart can guide your decision-making process:

Caption: Decision flowchart for selecting a purification method.

Q2: What is the best solvent system for the recrystallization of this compound?

Finding a suitable solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. Given that the target molecule has both polar (amino and carboxylic acid) and non-polar (bromomethyl and benzene ring) features, a single solvent may not be optimal. A mixed solvent system is often more effective.

Recommended Solvents to Screen:

A general procedure for solvent screening involves dissolving a small amount of the crude product in a minimal amount of hot solvent and observing the formation of crystals upon slow cooling.[3]

Q3: What are the key parameters for successful column chromatography of this compound?

-

Stationary Phase: Silica gel is the most common choice.

-

Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. The polarity of the eluent can be gradually increased to elute the more polar components. The amino and carboxylic acid groups can cause streaking on the silica gel. Adding a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase can suppress the ionization of the carboxylic acid and lead to better peak shapes.

-

Monitoring: The separation can be monitored by Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the product for good separation.[6]

Troubleshooting Guide

| Problem | Possible Cause | Troubleshooting Steps |

| Oiling out during recrystallization | The cooling rate is too fast. The chosen solvent is not ideal; the compound's solubility is too high even at low temperatures. High concentration of impurities. | Allow the solution to cool more slowly by insulating the flask. Try a different solvent or a mixed solvent system. Scratch the inside of the flask with a glass rod to induce crystallization.[6] Add a seed crystal of the pure compound.[6] Consider a preliminary purification step like column chromatography to remove the bulk of impurities.[6] |

| Low recovery after recrystallization | Too much solvent was used. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent to dissolve the compound.[6] Ensure the solution is thoroughly cooled in an ice bath before filtration.[6] Wash the collected crystals with a minimal amount of ice-cold solvent.[6] |

| Poor separation during column chromatography | The eluent system is not optimal. The column was overloaded with the sample. The column was not packed properly. | Optimize the eluent system using TLC. A gradient elution may be necessary.[6] Reduce the amount of sample loaded onto the column. Ensure the column is packed uniformly without cracks or air bubbles.[6] |

| Product degradation during purification | The benzylic bromide is hydrolyzing. | Avoid using highly nucleophilic solvents (e.g., methanol) if heating for extended periods. Work up the reaction and perform purification in a timely manner. Ensure all solvents are dry if hydrolysis is a major issue. |

Detailed Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The optimal solvent and volumes should be determined by preliminary screening.

-

Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or solvent mixture) portion-wise while heating the flask on a hot plate with stirring. Add just enough hot solvent to completely dissolve the solid.[4][5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[3]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The rate of cooling can be slowed by covering the flask with a beaker.[4] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]

-

Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

-

Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack the column uniformly, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

-

Elution: Begin eluting with the low-polarity solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Caption: Workflow for flash column chromatography.

References

- Vertex AI Search, Grounding API Redirect. (n.d.). Bromination - Common Conditions - Common Organic Chemistry.

- PubChem. (n.d.). 2-Amino-6-bromobenzoic acid.

- Google Patents. (n.d.). US20030236431A1 - 2-bromomethyl-6-methyl-benzoic acid and a process for the preparation thereof.

- Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-6-bromobenzoic acid.

- Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.

- Unknown. (n.d.). Recrystallization of Benzoic Acid.

- PubMed. (n.d.). [Amino acid derivatives of 2,6 and p-aminobenzoic acid. I. Synthesis of derivatives of 2,6-xylidine and various derivatives of PAB].

- RSC Publishing. (2003, July 21). Carbon tetrachloride free benzylic brominations of methyl aryl halides.

- FAMU. (2016, September 27). Lab Report Recrystallization.

- Chemistry Steps. (n.d.). Benzylic Bromination.

- ACS Publications. (2023, May 30). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome | ACS Central Science.

- NIH. (2012, December 7). Lewis Acid Catalyzed Benzylic Bromination - PMC.

- YouTube. (2022, November 1). Recrystallisation of benzoic acid.

- ResearchGate. (n.d.). (PDF) Chromatographic Separation of Amino Acids.

- Organic Syntheses Procedure. (n.d.). 2,4,6-tribromobenzoic acid.

- Benchchem. (n.d.). how to increase the purity of 4-Amino-2-(methylthio)benzoic acid.

- Benchchem. (n.d.). Technical Support Center: Purification of 2-Amino-6-methyl-4-nitrobenzoic Acid.